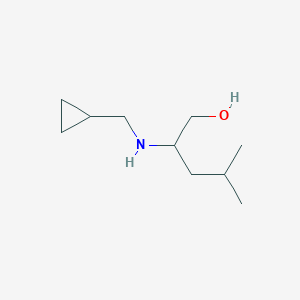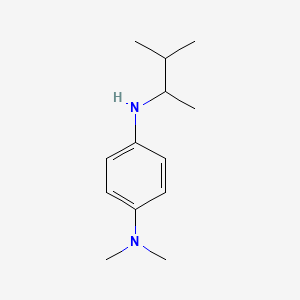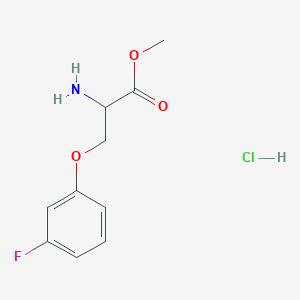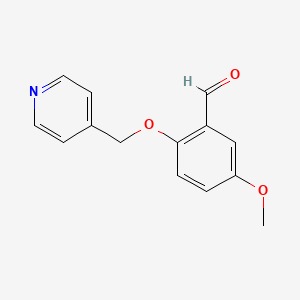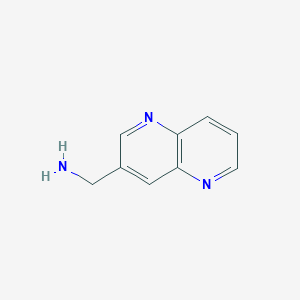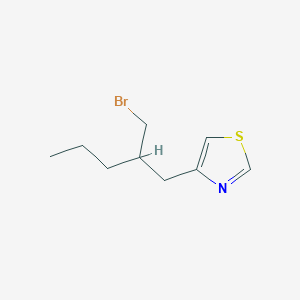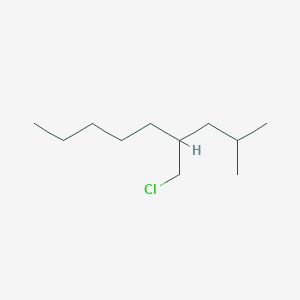
4-(Chloromethyl)-2-methylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-methylnonane is an organic compound characterized by a nonane backbone with a chloromethyl group attached to the fourth carbon and a methyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-methylnonane typically involves the chloromethylation of 2-methylnonane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-2-methylnonane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of 2-methylnonane.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-methylnonane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-methylnonane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)-2-methylnonane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-2-methylnonane: Contains a hydroxymethyl group instead of a chloromethyl group.
4-(Methoxymethyl)-2-methylnonane: Features a methoxymethyl group instead of a chloromethyl group.
Uniqueness: 4-(Chloromethyl)-2-methylnonane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is more reactive towards nucleophiles compared to bromomethyl and methoxymethyl groups, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H23Cl |
|---|---|
Poids moléculaire |
190.75 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-methylnonane |
InChI |
InChI=1S/C11H23Cl/c1-4-5-6-7-11(9-12)8-10(2)3/h10-11H,4-9H2,1-3H3 |
Clé InChI |
HZZAAUPBHGCYAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


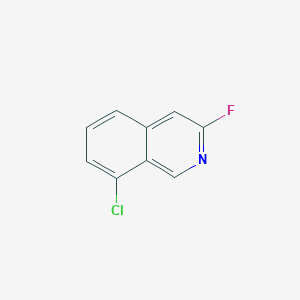
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

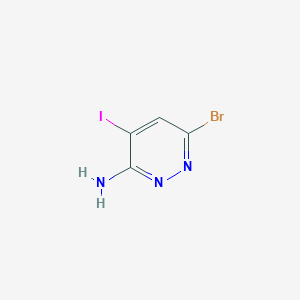
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)

![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
